molecular formula C11H19N3OS B11528250 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Cat. No.: B11528250
M. Wt: 241.36 g/mol
InChI Key: JYSKKIIGUQYYFA-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Properties

Molecular Formula

C11H19N3OS

Molecular Weight

241.36 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

InChI

InChI=1S/C11H19N3OS/c1-7(2)6-8(15)12-10-14-13-9(16-10)11(3,4)5/h7H,6H2,1-5H3,(H,12,14,15)

InChI Key

JYSKKIIGUQYYFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms in the thiadiazole ring. Electrophilic reagents such as alkyl halides can be used for N-alkylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically conducted in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are often carried out in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology: In biological research, thiadiazole derivatives are studied for their potential antimicrobial and anticancer properties. This compound may be investigated for its ability to inhibit the growth of certain bacteria or cancer cells.

Medicine: Thiadiazole derivatives, including this compound, are explored for their potential therapeutic applications. They may act as enzyme inhibitors or receptor modulators, offering new avenues for drug development.

Industry: In industrial applications, this compound can be used as a corrosion inhibitor, particularly for metals exposed to harsh environments. Its ability to form stable complexes with metal ions makes it suitable for this purpose.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is likely related to its interaction with specific molecular targets. Thiadiazole derivatives are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylcarbamoyl chloride
  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide

Comparison:

  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylcarbamoyl chloride is similar in structure but contains a carbamoyl chloride group instead of the amide moiety. This difference affects its reactivity and potential applications.
  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide has a phenylthio group, which may enhance its lipophilicity and alter its biological activity compared to N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, potentially affecting its reactivity and interactions with other molecules.

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